2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Description
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQIFKWNRVEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine typically involves the reaction of 2-(morpholin-4-yl)ethylamine with 1H-1,3-benzodiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzimidazole or morpholine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or materials science.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . It has shown promise in modulating specific enzyme activities, which can be critical in understanding metabolic pathways and disease mechanisms .
Medicine
In medicinal chemistry, research has highlighted its potential therapeutic properties , particularly in:
- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HCT116 and KMS-12 BM.
- Anti-inflammatory Properties : Studies suggest that it may inhibit COX enzymes, contributing to its anti-inflammatory effects .
- Enzyme Inhibition Studies : It has shown inhibitory activity against kinases such as FGFR1 and ERK1/2, which are important targets in cancer therapy .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized polymers. Its unique chemical properties make it suitable for creating specialized coatings or additives that enhance material performance.
Antitumor Activity
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.64 |
| KMS-12 BM | 1.40 |
Enzyme Inhibition Studies
| Enzyme | IC50 (nM) |
|---|---|
| FGFR1 | 15.0 |
| ERK1/2 | 20 |
Study on Anticancer Activity
A study evaluated the effects of this compound on xenograft models of colon cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its effective antitumor properties.
Inhibition of Kinases
Another investigation focused on the inhibition of FGFR1 and ERK pathways using this compound. The results demonstrated effective inhibition at low nanomolar concentrations, suggesting its potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties :
- The morpholine ring introduces polarity and hydrogen-bonding capacity due to its oxygen and nitrogen atoms, enhancing solubility in polar solvents .
- The benzodiazole core enables π-π stacking interactions, critical for binding to aromatic residues in biological targets .
- Synthetic routes likely involve condensation reactions between substituted benzimidazole precursors and morpholine-containing reagents, similar to methods in and .
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
Morpholine vs. Fluorinated Substituents: The morpholinylethyl group in the target compound improves solubility but may reduce binding affinity in certain targets (e.g., cannabinoid receptors) compared to alkyl chains like n-pentyl . Fluorinated analogues () exhibit higher lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets .
Core Heterocycle Impact: Benzodiazole cores (target compound) favor π-π interactions, while thiadiazole () or quinoline () cores alter metabolic stability and target selectivity.
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods in , where benzimidazole intermediates are functionalized via nucleophilic substitution or coupling reactions .
Biological Activity
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine, commonly referred to as a benzodiazole derivative, is a compound with significant potential in biological applications. Its molecular formula is , and it features both morpholine and benzimidazole moieties, which contribute to its unique biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 2-(2-morpholin-4-ylethyl)-3H-benzimidazol-5-amine |
| CAS Number | 1154393-99-3 |
| Molecular Weight | 246.31 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 2-(morpholin-4-yl)ethylamine with 1H-1,3-benzodiazole-5-carboxylic acid or its derivatives. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), conducted under anhydrous conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor signaling pathways. This dual functionality positions it as a candidate for therapeutic applications in various diseases.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated for its ability to inhibit tumor growth in various cancer models. In vitro assays have demonstrated that compounds similar to 2-[2-(morpholin-4-yl)ethyl]-1H-benzodiazol-5-amine exhibit significant antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.64 |
| KMS-12 BM | 1.40 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition Studies
The compound has also shown promise as an enzyme inhibitor. For example, it has been evaluated for its inhibitory activity against various kinases involved in cancer proliferation:
| Enzyme | IC50 (nM) |
|---|---|
| FGFR1 | 15.0 |
| ERK1/2 | 20 |
These results indicate that the compound could be leveraged in targeted therapies aimed at specific signaling pathways in cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Study on Anticancer Activity : A study investigated the effects of 2-[2-(morpholin-4-yl)ethyl]-1H-benzodiazol-5-amine on xenograft models of colon cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective antitumor properties.
- Inhibition of Kinases : Another study focused on the inhibition of FGFR1 and ERK pathways using this compound. The results showed that it effectively inhibited these kinases at low nanomolar concentrations, which are promising for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized benzodiazole cores. For example, condensation of 1,3-benzodiazole precursors with morpholine-containing ethylamine derivatives under acidic or basic conditions is common. Cyclization agents like phosphorous oxychloride (POCl₃) are often used to form the benzodiazole ring .
- Optimization : Solvent choice (e.g., ethanol, DMF) and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yield. Reaction temperatures between 80–120°C are typical for achieving >70% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., NH stretch at ~3400 cm⁻¹ for the amine, C-N stretch at ~1250 cm⁻¹ for morpholine) .
- NMR (¹H/¹³C) : Characterizes aromatic protons (δ 6.8–7.5 ppm) and morpholine ethyl chain protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles (e.g., C-N-C angles in morpholine ≈ 110°) .
Advanced Research Questions
Q. What structural modifications enhance the compound's bioactivity while retaining its core scaffold?
- SAR Insights :
- Morpholine Substitution : Replacing morpholine with piperidine reduces hydrogen-bonding capacity, decreasing receptor affinity in neurological targets .
- Amine Functionalization : Acylation of the 5-amine group improves lipophilicity (logP increase by ~1.5 units), enhancing blood-brain barrier penetration .
- Experimental Design : Parallel synthesis of derivatives followed by in vitro screening (e.g., kinase inhibition assays) identifies lead candidates .
Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?
- Case Analysis : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic strain controls improve reproducibility .
- Statistical Tools : Multivariate analysis (PCA) distinguishes structure-activity trends from noise in high-throughput datasets .
Q. What computational approaches predict binding modes of this compound to therapeutic targets?
- Docking Studies : Molecular docking (AutoDock Vina) reveals preferential binding to ATP pockets in kinases (e.g., CDK2) via morpholine oxygen interactions (binding energy ≈ -9.2 kcal/mol) .
- MD Simulations : 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2 Å confirms stable binding) .
Methodological Guidance
Q. How to troubleshoot low yields in the final cyclization step?
- Common Issues :
- Incomplete Cyclization : Increase POCl₃ stoichiometry (1.5–2.0 eq.) and extend reaction time (4–6 hrs) .
- Byproduct Formation : Use anhydrous conditions (molecular sieves) to suppress hydrolysis of intermediates .
Q. What are best practices for evaluating in vitro cytotoxicity?
- Protocol :
Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) with passage numbers <20.
Dose Range : Test 0.1–100 µM with 72-hour exposure.
Controls : Include cisplatin (positive) and DMSO (vehicle).
- Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
